

AZD6370: A Technical Guide to its Molecular Target and Binding Site

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Compound of Interest

Compound Name:	AZD6370
Cat. No.:	B1666226

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Introduction

AZD6370 is a potent, small-molecule allosteric activator of the enzyme glucokinase (GK), also known as hexokinase IV. Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β -cells and the liver. In pancreatic β -cells, GK is the rate-limiting enzyme for glucose-stimulated insulin secretion. In the liver, it facilitates the uptake and conversion of glucose into glycogen. By allosterically activating GK, **AZD6370** enhances the enzyme's function, leading to increased insulin secretion and hepatic glucose uptake, thereby exerting a glucose-lowering effect. This technical guide provides an in-depth overview of the molecular target and binding site of **AZD6370**, including quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows.

Molecular Target: Glucokinase (GK)

The primary molecular target of **AZD6370** is the enzyme glucokinase (EC 2.7.1.2).^[1] Glucokinase is a monomeric enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first step in glycolysis. A key feature of glucokinase is its sigmoidal kinetics with respect to glucose, allowing it to function as a sensitive glucose sensor within a physiological range.

Binding Site of AZD6370

AZD6370 binds to an allosteric site on the glucokinase enzyme, which is distinct from the active site where glucose binds. This allosteric binding site is located in a pocket that is formed at the interface of the small and large domains of the enzyme. While a co-crystal structure of **AZD6370** specifically with glucokinase is not publicly available, structural studies of other glucokinase activators (GKAs) reveal a common allosteric binding pocket. For instance, the co-crystal structure of a similar benzofuran GKA (compound 28) with human glucokinase shows that the activator binds in a tunnel formed by helix-C and a loop between residues 64-72, forming hydrogen bonds with the main chain of Arginine 63. The binding of **AZD6370** to this site is thought to induce a conformational change in the enzyme, stabilizing it in a more active state with an increased affinity for glucose.

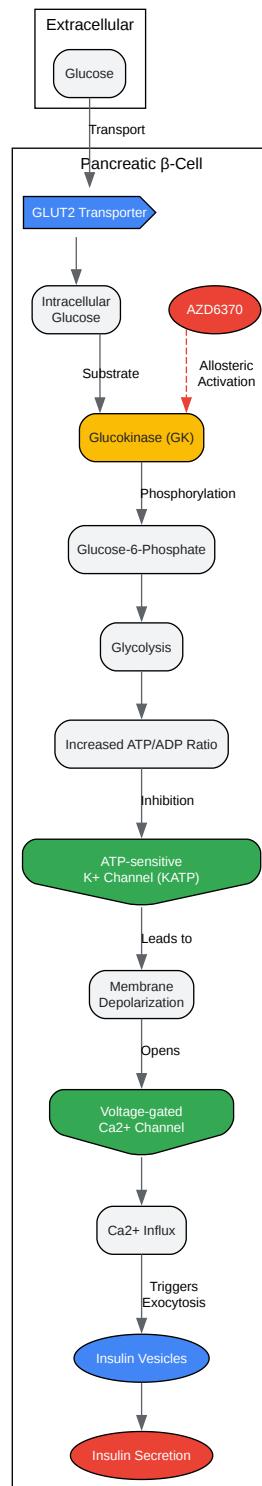
Quantitative Data

The activity of **AZD6370** as a glucokinase activator has been quantified, with a key parameter being its half-maximal effective concentration (EC50).

Compound	Parameter	Value	Target
AZD6370	EC50	45 nM	Human recombinant glucokinase ^[1]

Signaling Pathway

The activation of glucokinase by **AZD6370** in pancreatic β -cells triggers a cascade of events leading to insulin secretion. The following diagram illustrates this signaling pathway.

Glucokinase Signaling Pathway in Pancreatic β -Cells[Click to download full resolution via product page](#)Glucokinase signaling pathway in pancreatic β -cells.

Experimental Protocols

Determination of AZD6370 EC50 using a Coupled Enzymatic Assay

This protocol describes a common method for determining the EC50 of a glucokinase activator like **AZD6370**. The assay measures the production of glucose-6-phosphate (G6P) by glucokinase, which is then used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically or fluorometrically.

Materials:

- Human recombinant glucokinase
- Glucose
- Adenosine triphosphate (ATP)
- Nicotinamide adenine dinucleotide phosphate (NADP+)
- Glucose-6-phosphate dehydrogenase (G6PDH)
- **AZD6370**
- Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)
- 96- or 384-well microplates
- Spectrophotometer or fluorometer capable of reading at 340 nm (for NADPH)

Procedure:

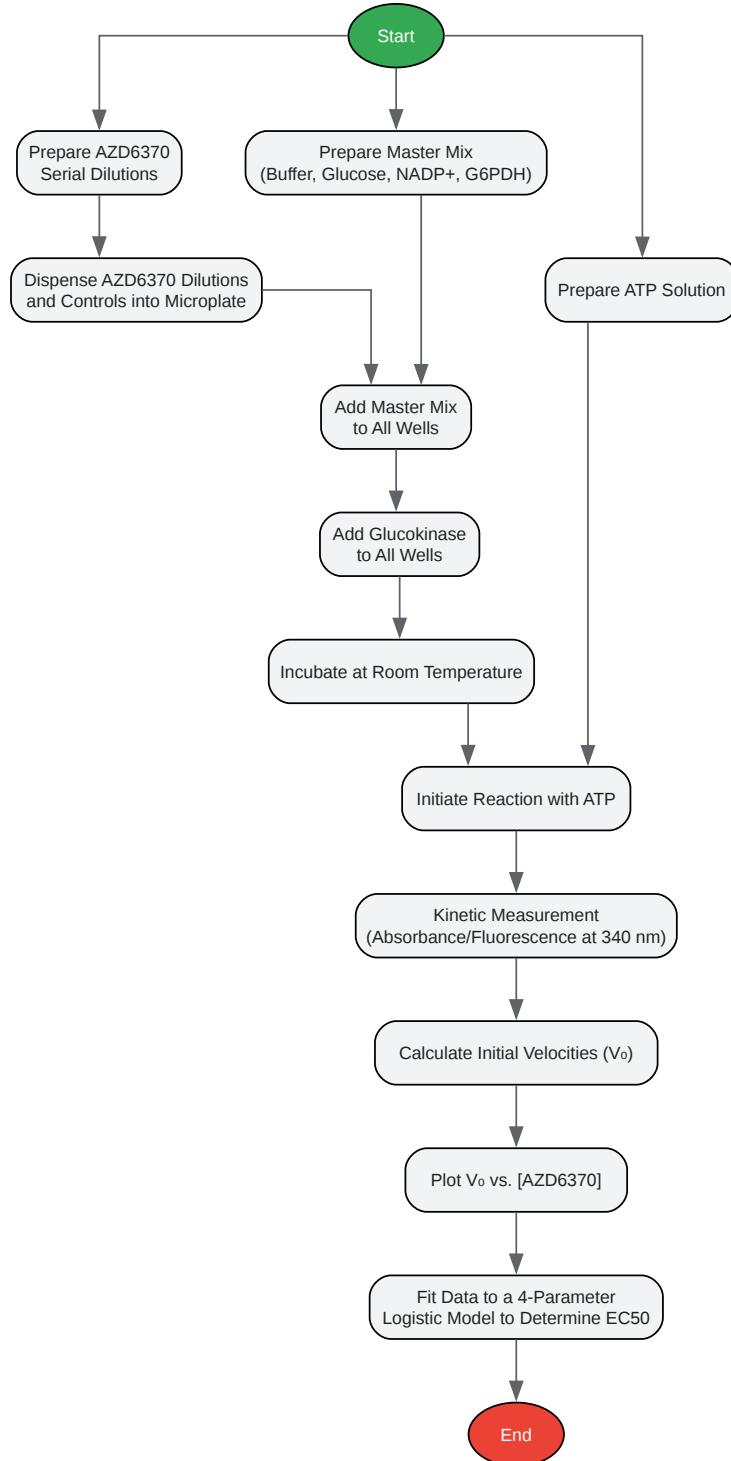
- Compound Preparation:
 - Prepare a stock solution of **AZD6370** in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of the **AZD6370** stock solution to create a range of concentrations for the dose-response curve.
- Reagent Preparation:
 - Prepare a master mix containing the assay buffer, glucose, NADP+, and G6PDH at their final desired concentrations.
 - Prepare a separate ATP solution in the assay buffer.
- Assay Setup:
 - Add the **AZD6370** dilutions to the wells of the microplate. Include wells with vehicle (DMSO) as a negative control and wells with a known glucokinase activator as a positive control.
 - Add the master mix to all wells.
 - Add the human recombinant glucokinase to all wells.
 - Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.
- Reaction Initiation and Measurement:
 - Initiate the enzymatic reaction by adding the ATP solution to all wells.
 - Immediately place the microplate in the spectrophotometer or fluorometer.
 - Measure the increase in absorbance or fluorescence at 340 nm over time (kinetic read).
- Data Analysis:
 - Calculate the initial reaction velocity (V_0) for each concentration of **AZD6370** from the linear portion of the kinetic curve.
 - Plot the V_0 against the logarithm of the **AZD6370** concentration.
 - Fit the data to a four-parameter logistic equation to determine the EC50 value.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the EC50 determination of a glucokinase activator.

Experimental Workflow for EC50 Determination of a Glucokinase Activator

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Workflow for EC50 determination of a glucokinase activator.

Conclusion

AZD6370 is a potent allosteric activator of glucokinase, a critical enzyme in glucose homeostasis. Its mechanism of action, involving the enhancement of glucokinase activity in both the pancreas and the liver, provides a dual approach to lowering blood glucose levels. The quantitative data and experimental methodologies outlined in this guide offer a comprehensive technical overview for researchers and professionals in the field of drug development for metabolic diseases. Further structural studies on the precise binding interaction of **AZD6370** with glucokinase would provide even greater insight into its mechanism of action and facilitate the design of next-generation glucokinase activators.

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References

- 1. rcsb.org [rcsb.org]
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